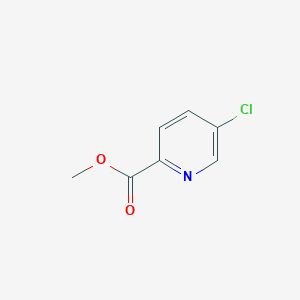

Methyl 5-chloropyridine-2-carboxylate

Description

Precursor for Pharmaceutical Intermediates

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. mdpi.com The chlorinated pyridine structure of Methyl 5-chloropyridine-2-carboxylate provides a key starting point for the development of new pharmaceutical agents.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov In the search for novel anti-TB drugs, researchers have utilized this compound as a precursor to synthesize a series of chloropicolinate amides and urea (B33335) derivatives. nih.gov

One notable synthetic pathway involves a multi-step process starting from 3,6-dichloropyridine-2-carboxylic acid. nih.gov This is converted to methyl 6-bromo-3-chloropyridine-2-carboxylate, which then undergoes a series of reactions including oxidation, nitration, and reduction, ultimately leading to the key scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate. nih.gov This scaffold is then coupled with various acid chlorides, ureas, and thioureas to produce a library of thirty novel compounds. nih.gov

The antimycobacterial activity of these synthesized compounds was evaluated against Mycobacterium tuberculosis. Several of these derivatives demonstrated promising minimum inhibitory concentration (MIC) values and low cytotoxicity, suggesting their potential as future preclinical drug candidates. nih.govacs.org The structural activity relationship studies indicated that the chloropicolinate amide moiety plays a crucial role in the observed anti-TB activity. nih.gov

| Compound Name | Starting Material | Key Intermediate | Final Product Class | Biological Activity |

| Chloropicolinate Amides and Urea Derivatives | 3,6-dichloropyridine-2-carboxylic acid | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas | Antimycobacterial |

While direct research linking this compound to the development of kinase inhibitors is not extensively detailed in the provided search results, its role as a precursor for various biologically active molecules suggests its potential in this area. The pyridine scaffold is a common feature in many kinase inhibitors.

In the broader context of antimicrobial agents, the synthesis of derivatives from this compound has shown promise. The development of N-substituted 5-chloropyrazine-2-carboxamides, which are structurally related to the pyridine series, has yielded compounds with activity against various mycobacterial strains, including Mycobacterium kansasii, which is often resistant to standard treatments. nih.gov

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to interact with multiple biological targets. mdpi.com The pyridine unit, a key component of this compound, is considered one such scaffold. mdpi.com Its presence in natural products and synthetic drugs highlights its importance. mdpi.com

The synthesis of novel heterocyclic scaffolds from Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a derivative of this compound, exemplifies the use of this compound in creating diverse molecular libraries for drug screening. nih.gov By coupling this scaffold with different chemical moieties, researchers can generate a wide range of compounds to be tested for various biological activities. nih.gov

The utility of this compound extends to its role as a fundamental building block for a variety of pharmaceutical compounds. Its precursor, 5-Chloropyridine-2-carboxylic acid, is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. chemimpex.com This highlights the potential for this compound to be utilized in similar synthetic pathways to create novel therapeutic agents.

Precursor for Agrochemical Intermediates

Beyond its applications in pharmaceuticals, this compound is also a valuable precursor for the synthesis of agrochemical intermediates. The development of effective and selective herbicides and pesticides is crucial for modern agriculture.

The chlorinated pyridine structure of this compound is a key feature in the design of new agrochemicals. chemimpex.com Its precursor, 5-Chloropyridine-2-carboxylic acid, is used in the formulation of herbicides and fungicides to aid in crop protection. chemimpex.com This suggests that this compound can be similarly employed as a starting material for the synthesis of new and improved crop protection agents. The related compound, Methyl 5-chloropyrazine-2-carboxylate, is also noted for its use as an intermediate in the manufacturing of pesticides. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 132308-19-1 | C7H6ClNO2 | Pharmaceutical and Agrochemical Intermediate |

| 5-Chloropyridine-2-carboxylic acid | 86874-64-0 | C6H4ClNO2 | Precursor for Herbicides and Fungicides |

| Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 | C6H5ClN2O2 | Intermediate for Pharmaceuticals and Pesticides |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFFLLBWCXVJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461547 | |

| Record name | Methyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132308-19-1 | |

| Record name | Methyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Precursor-Based Synthesis Routes

Traditional synthesis of Methyl 5-chloropyridine-2-carboxylate relies on the chemical modification of readily available pyridine (B92270) precursors. These methods are well-established and involve multi-step sequences to build the target molecule.

Hydrolysis of 5-Chloro-2-cyanopyridine to 5-Chloropyridine-2-carboxylic Acid and Subsequent Esterification

A primary route to obtaining the title compound begins with the precursor 5-Chloro-2-cyanopyridine. nih.govchemicalbook.com This process involves two distinct stages: hydrolysis of the nitrile group followed by esterification of the resulting carboxylic acid.

The initial step is the hydrolysis of the nitrile functional group (-CN) of 5-Chloro-2-cyanopyridine to a carboxylic acid (-COOH) to form 5-Chloropyridine-2-carboxylic acid. nih.gov This transformation is typically achieved under acidic or basic conditions, where the nitrile is converted to a carboxylate salt and then neutralized to yield the carboxylic acid.

Reaction Scheme: From Nitrile to Ester

Esterification of 5-Chloropyridine-2-carboxylic Acid

A more direct precursor-based approach is the Fischer esterification of 5-Chloropyridine-2-carboxylic acid. chemguide.co.ukmasterorganicchemistry.com In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of methanol (B129727). masterorganicchemistry.com The presence of a catalyst like concentrated sulfuric acid or dry hydrogen chloride gas facilitates the reaction, which proceeds via a reversible equilibrium. chemguide.co.uk To maximize the yield of the ester, the equilibrium is often shifted towards the product side, for instance, by removing the water formed during the reaction. Another method involves using a reagent like trimethylsilyldiazomethane (B103560) in a solvent mixture of diethyl ether and methanol, which can lead to a high yield of the desired methyl ester. chemicalbook.com

Table 1: Reagents for Esterification of 5-Chloropyridine-2-carboxylic Acid

| Reagent | Solvent(s) | Conditions | Yield |

| Methanol, Sulfuric Acid | Methanol | Heat/Reflux | Variable |

| Trimethylsilyldiazomethane | Diethyl Ether, Methanol | 30 minutes | >95% chemicalbook.com |

Synthesis from 2,5-Dichloropyridine via Coupling and Oxidation

An alternative pathway starts from 2,5-Dichloropyridine. google.com This route involves a series of transformations to introduce and modify a functional group at the 2-position of the pyridine ring. A potential strategy involves a palladium-catalyzed cross-coupling reaction to introduce a carbon-based substituent at the 2-position. This substituent is then oxidized to a carboxylic acid. The final step is the esterification of the resulting 5-chloro-substituted pyridine-2-carboxylic acid with methanol to yield this compound. This multi-step process offers a versatile approach, although it can be more complex than routes starting from more functionalized precursors. google.com

Novel and Green Synthesis Approaches

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing pyridine derivatives. These include enzymatic pathways and advanced catalytic systems like the Suzuki-Miyaura cross-coupling.

Enzymatic Synthesis Pathways

Biocatalysis offers a green alternative to traditional chemical synthesis. Chemo-enzymatic approaches for the synthesis of substituted piperidines from activated pyridines have been developed, showcasing the potential of enzymes in pyridine chemistry. acs.org For the synthesis of pyridine esters, enzymes such as lipases can be employed to catalyze the esterification of pyridine carboxylic acids. These enzymatic reactions often proceed under mild conditions, with high selectivity and reduced waste generation compared to conventional methods. While specific enzymatic synthesis of this compound is not widely documented, the principles of biocatalytic esterification and pyridine modification are applicable and represent a promising area for future development. nih.govnih.gov

Suzuki-Miyaura Cross-Coupling in Related Pyridine Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used in the synthesis of complex molecules containing pyridine rings. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with a halide. nih.govcdnsciencepub.com

In the context of synthesizing pyridine carboxylate derivatives, the Suzuki-Miyaura reaction can be employed to construct the substituted pyridine core. For example, a halopyridine can be coupled with a boronic acid ester containing the desired functionalities. nih.govnih.gov This methodology is particularly useful for creating diverse libraries of substituted pyridine compounds. nih.gov Although it faces challenges such as the "2-pyridyl problem," where 2-halopyridines can be problematic substrates due to catalyst inhibition or reagent instability, advancements in ligands and reaction conditions have expanded its scope. nih.govacs.org The versatility of this reaction allows for the introduction of various substituents onto the pyridine ring before the final carboxylation and esterification steps, providing a flexible route to a wide range of pyridine carboxylate esters. orgsyn.org

Strategies for Avoiding Harsh Hydrolysis Conditions

The hydrolysis of esters, particularly those on pyridine rings, can present challenges due to the potential for harsh reaction conditions. Traditional methods often employ strong bases like sodium hydroxide (B78521) at elevated temperatures, which can lead to undesired side reactions and difficulties in product isolation. chemicalbook.com To circumvent these issues, alternative, milder strategies have been explored.

One approach involves the use of lithium hydroxide (LiOH) in a mixed solvent system, such as dioxane and water. This method allows for the hydrolysis to proceed under more controlled conditions. A key aspect of this strategy is the precise neutralization of the reaction mixture with one equivalent of a suitable acid, like trifluoroacetic acid, to avoid the formation of salts with the product. Subsequent extraction with an organic solvent, such as chloroform, can then effectively isolate the desired carboxylic acid. researchgate.net

Another mild hydrolysis technique utilizes potassium trimethylsilanolate (KOTMS) in tetrahydrofuran (B95107) (THF). researchgate.net This reagent offers an alternative pathway for ester cleavage under non-aqueous conditions. The choice of workup procedure following the use of KOTMS depends on the subsequent steps in the synthetic sequence. researchgate.net

For sterically hindered esters, which can be resistant to standard hydrolysis conditions, anhydrous lithium iodide (LiI) in pyridine at elevated temperatures has been shown to be effective. echemi.com Additionally, trimethyltin (B158744) hydroxide in 1,2-dichloroethane (B1671644) (DCE) represents another, albeit slower, option for difficult-to-hydrolyze esters. echemi.com The use of phase-transfer catalysts in a two-phase system (e.g., an organic solvent and aqueous sodium hydroxide) can also facilitate the hydrolysis of water-insoluble esters by bringing the reactants into closer proximity. echemi.com

Stereoselective Synthesis Investigations

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is of paramount importance in various fields, including medicinal chemistry. While specific stereoselective syntheses of this compound are not extensively detailed in the provided information, insights can be drawn from related systems and general principles of asymmetric synthesis.

Stereoselective Alkylation in Related Imidazo[1,2-a]pyridine (B132010) Systems

Research into the C3-alkylation of imidazo[1,2-a]pyridines provides valuable parallels for understanding potential stereoselective approaches. mdpi.comdntb.gov.ua Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing fused heterocyclic compounds with diverse biological activities. mdpi.comdntb.gov.uanih.govresearchgate.net

Recent studies have demonstrated the use of chiral catalysts, such as chiral phosphoric acids, to achieve atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. nih.gov These reactions, like the Groebke-Blackburn-Bienaymé reaction, involving 2-aminopyridines, aldehydes, and isocyanides, can produce a range of imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.gov The stereochemical outcome in these systems is often influenced by factors such as remote hydrogen bonding donors on the substrates. nih.gov

Furthermore, the use of Lewis acid catalysts, such as Y(OTf)3, has enabled the efficient three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to generate C3-alkylated products. mdpi.comdntb.gov.uanih.gov While not inherently stereoselective in the examples provided, this methodology highlights the potential for developing chiral Lewis acid-catalyzed variants to control the stereochemistry of the alkylation.

Chiral Auxiliary-Mediated Approaches in Pyridine Chemistry

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org This strategy has been widely applied in various chemical transformations, including those involving pyridine-containing molecules.

Several types of chiral auxiliaries have been developed and utilized. For instance, oxazolidinones, popularized by David A. Evans, are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Camphorsultam, also known as Oppolzer's sultam, is another classic chiral auxiliary. wikipedia.org Pseudoephedrine and its derivatives, such as pseudoephenamine, have also been employed as practical chiral auxiliaries for asymmetric alkylation reactions, leading to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu

In the context of pyridine chemistry, chiral auxiliaries can be attached to the molecule to influence the stereoselectivity of subsequent reactions. For example, in the synthesis of ruthenium polypyridyl complexes, chiral bidentate ligands have been used as auxiliaries to control the absolute stereochemistry at the metal center. acs.org While not directly applied to this compound in the provided data, these examples demonstrate the feasibility of using chiral auxiliaries to control stereochemistry in pyridine-containing systems. The auxiliary can be removed after the desired stereocenter is established, yielding the enantiomerically enriched target molecule. wikipedia.org

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Yield Optimization Factors (Temperature, Catalysts, Purification)

Optimizing the yield of this compound involves a systematic evaluation of several key factors.

Temperature: The reaction temperature can significantly impact reaction rates and selectivity. For instance, in the hydrolysis of 5-chloro-3-methylpicolinonitrile to the corresponding carboxylic acid, refluxing at 90°C is employed. chemicalbook.com In other reactions, such as the chlorination of dihalo compounds to form 2-chloro-5-methylpyridine, temperatures between 80 and 130°C are utilized. epo.org Finding the optimal temperature for each step is crucial for maximizing the yield and minimizing the formation of byproducts.

Catalysts: Catalysts play a vital role in many synthetic transformations. For example, the Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines, can be catalyzed by various substances, including nicotinic acid and chitosan-supported copper sulfate. researchgate.netorganic-chemistry.org The choice of catalyst can influence reaction efficiency and, in some cases, stereoselectivity. organic-chemistry.org In the context of related pyridine syntheses, Lewis acids like Y(OTf)3 have been shown to be effective catalysts. mdpi.comdntb.gov.uanih.gov

Scalability of Current Synthetic Procedures

The scalability of a synthetic procedure refers to its ability to be performed on a larger scale without significant loss of yield or purity. Several factors influence scalability.

One important aspect is the ability to perform multiple reaction steps in a "one-pot" or "telescoped" manner, without isolating intermediates. This approach, as described in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, can improve productivity and reduce solvent usage. researchgate.net

The choice of reagents and reaction conditions also affects scalability. For example, the use of trimethylsilyldiazomethane for the esterification of 5-chloropyrazine-2-carboxylic acid is a rapid and high-yielding reaction at a small scale. chemicalbook.com However, the use of diazomethane (B1218177) derivatives on a large scale can pose safety concerns.

The feasibility of gram-level reactions, as demonstrated in the C3-alkylation of imidazo[1,2-a]pyridines, is a good indicator of potential scalability. mdpi.comdntb.gov.ua Furthermore, processes that avoid the need for inert atmospheres or anhydrous conditions are generally more amenable to large-scale production due to simplified operational requirements. mdpi.comdntb.gov.uanih.gov

Development of Industrial-Scale Preparations

The industrial-scale production of this compound is primarily dictated by economic viability, safety, and environmental considerations. The synthetic strategies employed are designed to maximize yield and purity while minimizing costs and operational complexity. Two principal routes have been explored for large-scale manufacturing: the esterification of pre-synthesized 5-chloropicolinic acid and the direct chlorination of a picolinic acid ester.

One patented method for preparing a related compound, 2-chloro-5-methylpyridine, involves the reaction of a dihalo compound, such as 2-oxo-5-methyl-5,6-dichloropiperidine, with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) in a high-boiling solvent. google.com This highlights the use of readily available and potent reagents in industrial settings.

Another approach starts from 2-amino-5-chloropyridine, which undergoes diazotization to form 2-hydroxy-5-chloropyridine. google.com This intermediate can then be further processed. Such multi-step syntheses are common in industrial processes where the starting materials are cost-effective.

Once 5-chloropicolinic acid is obtained, the subsequent esterification is a well-established industrial process. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. byjus.com For large-scale operations, process optimization is key to drive the equilibrium towards the product ester. This can be achieved by using an excess of the alcohol or by removing water as it is formed. byjus.com

An alternative to direct esterification involves the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂), followed by reaction with methanol. commonorganicchemistry.com This two-step process is often high-yielding but involves the handling of corrosive and reactive intermediates.

The second major industrial strategy involves the regioselective chlorination of a pre-existing pyridine-2-carboxylate ester. For instance, the chlorination of a pyridine ring at a specific position can be achieved using various chlorinating agents. The choice of agent and reaction conditions is critical to ensure the desired isomer is produced with high selectivity.

A summary of typical reaction conditions for the key steps in the industrial synthesis of this compound is presented in the table below.

| Reaction Step | Reagents | Catalyst/Solvent | Temperature | Yield | Reference |

| Diazotization | 2-Amino-5-chloropyridine, NaNO₂, HCl | Water | -10°C to 5°C | High | google.com |

| Nitration | 2-Hydroxy-5-chloropyridine, H₂SO₄, HNO₃ | - | 50-60°C | High | google.com |

| Fischer Esterification | 5-Chloropicolinic acid, Methanol | H₂SO₄ (catalytic) | Reflux | Good | byjus.com |

| Acid Chloride Formation | 5-Chloropicolinic acid, Thionyl chloride | - | - | High | commonorganicchemistry.com |

| Esterification via Acid Chloride | 5-Chloropicolinoyl chloride, Methanol | - | Room Temperature | High | commonorganicchemistry.com |

| Chlorination | 5-Methylpicolinic acid methyl ester | POCl₃ | 110°C | 85% conversion |

These methodologies are continuously refined to improve efficiency, reduce waste, and enhance safety, reflecting the ongoing evolution of industrial chemical synthesis.

Chemical Reactivity and Mechanistic Studies

Reactions at the Ester Functional Group

The ester functional group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

The ester group of Methyl 5-chloropyridine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 5-chloropyridine-2-carboxylic acid. This transformation is typically achieved under basic or acidic conditions.

Under basic conditions, saponification is carried out using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. For the structurally similar methyl 5-chloropyrazine-2-carboxylate, hydrolysis has been effectively performed using LiOH in water.

Acid-catalyzed hydrolysis is also a viable method. In this process, the ester is heated with a mineral acid, such as sulfuric acid (H₂SO₄), in the presence of excess water. google.com The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Table 1: Representative Conditions for Ester Hydrolysis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 5-chloropyrazine-2-carboxylate | LiOH, Water | 5-Chloropyrazine-2-carboxylic acid |

Transesterification, the conversion of one ester to another, is a plausible reaction for this compound, though specific examples in the literature for this exact compound are not prominent. The reaction is an equilibrium process typically driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.comyoutube.com

The reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, a strong acid like sulfuric acid protonates the carbonyl oxygen, activating the ester toward nucleophilic attack by the new alcohol (e.g., ethanol). youtube.com A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol (B129727) is eliminated, yielding the new ester (e.g., Ethyl 5-chloropyridine-2-carboxylate) and regenerating the acid catalyst. masterorganicchemistry.com

The conversion of this compound to 5-chloropyridine-2-carboxamide (B1370317) derivatives can be accomplished through several synthetic routes. The most direct method is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires elevated temperatures to proceed at a reasonable rate.

A more common and often more efficient laboratory-scale approach involves a two-step sequence. First, the ester is hydrolyzed to 5-chloropyridine-2-carboxylic acid as described previously (Section 3.1.1). The resulting carboxylic acid is then coupled with an amine using a peptide coupling reagent. This method provides a more reliable pathway to a wide range of amide derivatives. google.com

Table 2: General Pathways for Amidation

| Pathway | Description | Intermediates/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aminolysis | Direct reaction of the ester with an amine. | Amine (e.g., NH₃, RNH₂, R₂NH), Heat | Carboxamide | - |

Reactions at the Pyridine (B92270) Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. This makes the ring electron-deficient and dictates its behavior in substitution reactions.

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). pearson.comquimicaorganica.org The ring nitrogen is electronegative and withdraws electron density from the ring carbons, making them less nucleophilic and thus less reactive towards electrophiles. youtube.comyoutube.com Furthermore, the conditions required for many EAS reactions, such as the use of strong Lewis acids for Friedel-Crafts reactions or fuming sulfuric acid for sulfonation, lead to the protonation of the basic nitrogen atom. youtube.comquora.com This forms a pyridinium (B92312) ion, which is even more strongly deactivated than pyridine itself.

In the case of this compound, the deactivating effect is compounded by the presence of the chloro and methoxycarbonyl groups, both of which are also electron-withdrawing. Consequently, electrophilic aromatic substitution reactions like nitration and halogenation are not expected to occur under standard conditions and would require exceptionally harsh conditions, if they are possible at all. rsc.orgquora.com

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. The chlorine atom at the C-2 position of this compound is activated for displacement by nucleophiles.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly lowers the activation energy for its formation. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. rsc.org

A variety of nucleophiles can displace the chlorine atom. Studies on analogous chloropyrimidine systems have shown successful substitution with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on a Related Substrate

| Substrate | Nucleophile | Product of Substitution | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Mechanistic Investigations of Palladium-Catalyzed Desulfinative Cross-Coupling in (Hetero)Aryl Sulfinate Salts

The palladium-catalyzed desulfinative cross-coupling has emerged as a valuable alternative to traditional methods that use organometallic reagents like boronic acids. Pyridine and related heterocyclic sulfinates are effective partners in these reactions, being stable and straightforward to prepare. acs.orgnih.govresearchgate.net Although detailed mechanistic studies specifically employing this compound are not prevalent, extensive research on analogous (hetero)aryl systems provides deep mechanistic insight. acs.orgnih.govresearchgate.net

A generalized mechanism involves the oxidative addition of a (hetero)aryl halide to a Pd(0) catalyst, followed by transmetalation with a sulfinate salt and subsequent reductive elimination that releases the coupled product. nih.gov However, detailed kinetic and structural analyses have revealed crucial differences in the mechanism depending on the nature of the sulfinate partner. nih.govresearchgate.net

A key study compared the mechanism for a pyridine-2-sulfinate with that of a carbocyclic aryl sulfinate and established different resting states and turnover-limiting steps for each. nih.govresearchgate.net For the carbocyclic sulfinate, the catalyst's resting state is the oxidative addition complex formed between the palladium catalyst and the aryl bromide, and the rate-limiting step is transmetalation. nih.govresearchgate.net In stark contrast, for the pyridine sulfinate, a chelated Pd(II) sulfinate complex, formed after transmetalation, was identified as the resting state, and the subsequent loss of sulfur dioxide (SO₂) from this complex is the turnover-limiting step. nih.govresearchgate.net This difference is attributed to the ability of the pyridine nitrogen to coordinate to the palladium center, forming a stable chelated intermediate. acs.org

| Feature | Carbocyclic Aryl Sulfinate | Pyridine-2-Sulfinate |

| Catalyst Resting State | Aryl bromide oxidative addition complex | Chelated Pd(II) sulfinate complex (post-transmetalation) |

| Turnover-Limiting Step | Transmetalation | Loss of SO₂ from the sulfinate complex |

Table 1: Comparison of mechanistic details for palladium-catalyzed desulfinative cross-coupling based on the sulfinate type. nih.govresearchgate.net

Mechanistic Elucidation of Key Transformations

A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methods. The elucidation of pathways for reactions involving this compound relies on a combination of computational modeling and direct experimental evidence.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of reaction pathways. They allow for the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally. For nitrogen heterocycles, DFT has been used to clarify reaction mechanisms, such as in the electrochemical reduction of CO₂ catalyzed by pyridine. researchgate.net Initial proposals suggested a pyridinyl-COOH intermediate, but these were discarded due to inconsistencies with calculated reduction potentials and pKₐ values. researchgate.net Subsequent computational studies showed that a more likely mechanism involves the formation of dihydropyridine (B1217469), which then acts as a hydride donor to reduce CO₂. researchgate.net These theoretical studies are crucial for distinguishing between plausible but distinct mechanistic pathways. DFT calculations have also been used to assess the stability of amido complexes in palladium-catalyzed C-N cross-coupling reactions, providing insight into the role of ligand electronics on reaction rates. mit.edu

Experimental Mechanistic Investigations (e.g., Kinetic Isotope Effects, Intermediate Isolation)

Experimental techniques provide physical evidence to substantiate or refute proposed mechanisms. The mechanistic study of desulfinative cross-coupling serves as a prime example, where in-situ monitoring of the reaction by ³¹P{¹H} and ¹⁹F{¹H} NMR spectroscopy was used to identify catalyst resting states. acs.org Researchers were able to synthesize and characterize novel palladium sulfinate complexes, confirming they were competent intermediates in the catalytic cycle. nih.gov

Kinetic Isotope Effect (KIE) studies are another powerful experimental tool. A KIE is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) results in a change in the reaction rate. This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. While a KIE study specific to this compound was not found, the technique is widely applied. For instance, colossal KIEs (kH/kD ratios as high as 455) have been measured for proton-coupled electron transfer (PCET) reactions involving nitrogen heterocycles, providing strong evidence for a concerted transfer of a proton and an electron. nih.gov In other cases, small solvent isotope effects (kH₂O/kD₂O ≈ 1.05) in the pyridine-catalyzed iodination of 2-nitropropane (B154153) helped to clarify the role of the solvent in the proton transfer mechanism. rsc.org

Electrochemical Reaction Mechanisms

The electrochemical behavior of chloropyridines reveals mechanisms of electron transfer and bond cleavage. The electrochemical reduction of CO₂ catalyzed by pyridine derivatives has been a subject of significant investigation. nih.govrsc.org These studies show that the process is not a direct reduction of CO₂ at the electrode surface. Instead, the pyridine catalyst itself is reduced, often in a two-electron, two-proton process, to form a species like dihydropyridine. researchgate.netmdpi.com This reduced intermediate then acts as a chemical reductant, transferring a hydride to a CO₂ molecule in the solution. researchgate.net

The general proposed mechanism for the pyridine-catalyzed electrochemical reduction of CO₂ is outlined below.

| Step | Description |

| 1. Catalyst Reduction | Pyridine adsorbs onto the electrode surface and is reduced by two electrons and two protons to form a dihydropyridine species. |

| 2. Hydride Transfer | The dihydropyridine acts as a hydride donor, transferring H⁻ to a CO₂ molecule. |

| 3. Product Formation | The resulting intermediate undergoes further transformation to yield products like carbon monoxide (CO) or methanol, regenerating the pyridine catalyst. |

Table 2: General steps in the proposed mechanism for the electrochemical reduction of CO₂ catalyzed by pyridine. researchgate.net

While this process can achieve CO₂ reduction, studies at high CO₂ pressure have shown that the competing hydrogen evolution reaction often remains the dominant process, limiting the Faradaic efficiency for methanol production. nih.gov

Applications in Advanced Organic Synthesis

Precursor for Agrochemical Intermediates

Synthesis of Biologically Active Agrochemical Compounds

The pyridine (B92270) ring is a critical structural component, often referred to as a "chip" in the development of modern pesticides and medicines. agropages.com Compounds containing a pyridine moiety are known for their high efficiency, low toxicity, and favorable environmental profiles, meeting the current demands for sustainable agriculture. agropages.com Methyl 5-chloropyridine-2-carboxylate and its close chemical relatives are valuable intermediates in the synthesis of these bioactive compounds. nih.gov The picolinic acid framework (pyridine-2-carboxylic acid), which is the core of this molecule, is foundational to a remarkable class of synthetic auxin herbicides. nih.gov

Derivatives with Enhanced Herbicidal Activity and Selectivity

Significant research has been dedicated to modifying the picolinic acid skeleton to discover new herbicides with improved performance. By replacing or adding chemical groups to the pyridine ring, scientists can fine-tune the herbicidal activity and selectivity of the resulting compounds. For instance, the development of the commercial herbicides halauxifen-methyl (B1255740) and florpyrauxifen-benzyl was achieved by replacing a chlorine atom on the picolinate (B1231196) structure with an aryl group. nih.gov

Further studies have shown that introducing other ring structures, such as pyrazole (B372694) or indazole, can yield derivatives with potent, broad-spectrum herbicidal effects. nih.govmdpi.com These modifications can lead to compounds that are highly effective against specific weeds while remaining safe for crops like corn, wheat, and sorghum. nih.gov The strategic design of these derivatives allows for the creation of customized solutions for weed management. nih.govmdpi.com

Table 1: Research Findings on Herbicidal Derivatives of Picolinic Acid

| Derivative Class | Key Finding | Crop Safety | Reference |

| 6-Aryl-2-Picolinates | Led to the discovery of novel herbicides halauxifen-methyl and florpyrauxifen-benzyl. | Varies by specific compound. | nih.gov |

| 6-Pyrazolyl-2-Picolinic Acids | Exhibited better post-emergence herbicidal activity than the commercial herbicide clopyralid. | Safe for corn, wheat, and sorghum at effective dosages. | nih.gov |

| 6-Indazolyl-2-Picolinic Acids | Showed excellent inhibitory effects on the root growth of various weeds. | Not specified. | mdpi.com |

| Pyrimidine/Triazine Analogs | Synthesized compounds showed high herbicidal activity and faster soil degradation rates. | Exhibited good safety for both wheat and corn. | mdpi.com |

Utilization in Fourth-Generation Pesticides

Pyridine-based chemicals are central to the development of fourth-generation pesticides. agropages.com This advanced class of agrochemicals is defined by high efficacy against target pests and low toxicity to non-target organisms. agropages.com Methylpyridine derivatives are key intermediates for producing these sophisticated products. agropages.com For example, related chlorinated pyridine intermediates are used to produce widely used neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid, as well as a variety of modern herbicides. agropages.com The use of this compound as a precursor aligns with the industry trend of creating more precise and environmentally compatible crop protection solutions. agropages.com

Ligand in Coordination Chemistry and Supramolecular Assemblies

The unique structure of this compound allows it to act as a ligand—a molecule that binds to a central metal atom to form a coordination complex. This property is exploited in the fields of coordination chemistry and supramolecular chemistry to construct highly organized, functional chemical systems.

Formation of Metal-Organic Frameworks (MOFs)

The pyridine-carboxylate motif is an excellent building block for Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net MOFs are a class of materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms from the carboxylate group of ligands like this compound can bind to various metal ions, including Mn(II), Co(II), Ni(II), and Zn(II), to create these intricate networks. mdpi.comrsc.orgnih.gov The precise geometry of the ligand dictates the size and shape of the pores within the resulting framework, allowing for the design of materials with specific properties. mdpi.com

Advanced Materials Science

The ability of this compound to act as a precursor for ligands in MOFs extends its utility into the realm of advanced materials science. The resulting MOFs possess unique properties that make them suitable for a range of technological applications.

For example, a MOF constructed using cobalt and a pyridine-based ligand demonstrated significant gas adsorption capabilities. rsc.org The material exhibited a BET surface area of 596 m²/g and could adsorb 1.1% of its weight in hydrogen at 77 K, indicating its potential for use in gas storage and separation technologies. rsc.org Furthermore, a nickel-based MOF synthesized with mixed carboxylate and bipyridine ligands has been shown to function as an ultrafast and selective sensor for explosives. nih.gov The same material also showed promise in photoelectrochemical applications for hydrogen evolution, highlighting the versatility of materials derived from this chemical family. nih.gov

Precursors for Novel Polymeric Materials

The bifunctional nature of this compound suggests its potential use in the synthesis of various polymers. The ester group can, in principle, undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. In such polymers, the pyridine ring would be incorporated into the polymer backbone, potentially imparting specific thermal properties, rigidity, and the ability to coordinate with metal ions.

While the use of related pyridine dicarboxylic acids in the formation of bio-based polyesters has been documented, demonstrating the viability of the pyridine moiety as a monomer unit, specific research detailing the polymerization of this compound into such traditional polymers is not extensively reported in the scientific literature. The primary focus of its application appears to be in more specialized areas, such as the synthesis of functional conjugated polymers.

Applications in Optoelectronic Materials

The most significant potential application of this compound in materials science lies in the field of optoelectronics. Organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), are based on π-conjugated polymers. These polymers possess semiconductor properties derived from their extended systems of alternating single and double bonds.

The structure of this compound is ideally suited for the synthesis of such conjugated polymers through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 5-position of the pyridine ring serves as a reactive site (a "synthetic handle") for reactions like the Suzuki-Miyaura or Stille coupling, which are powerful methods for forming new carbon-carbon bonds and constructing polymer backbones. wisc.eduresearchgate.netorganic-chemistry.org

Synthesis of Conjugated Polymers

In a typical polymerization strategy, this compound could be reacted with a co-monomer containing two boronic acid (or ester) groups in a Suzuki coupling reaction. The palladium catalyst facilitates the coupling, creating a new bond between the pyridine ring and the co-monomer, with the process repeating to form a long polymer chain.

Table 1: Hypothetical Suzuki Polymerization Reaction

This interactive table illustrates a potential polymerization reaction using this compound.

| Reactant A | Reactant B | Catalyst / Base | Resulting Polymer Structure |

| This compound | A diboronic acid derivative (e.g., Benzene-1,4-diboronic acid) | Pd(PPh₃)₄ / Na₂CO₃ | A π-conjugated copolymer containing alternating pyridine carboxylate and phenyl units. |

Properties and Potential in Optoelectronic Devices

The incorporation of the pyridine unit into a conjugated polymer backbone is known to significantly influence its electronic properties. Pyridine is an electron-deficient aromatic ring, and its presence tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. rsc.org This characteristic is highly desirable for creating materials with good electron-transporting capabilities. nih.govrsc.orgrsc.org

Polymers derived from this compound would therefore be expected to function as n-type or electron-transporting materials. rsc.org This makes them suitable for several key applications in optoelectronic devices:

Electron Transport Layers (ETLs) in OLEDs: In multi-layer OLEDs, an ETL is required to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. The predicted electron-deficient nature of polymers made from this monomer makes them excellent candidates for this purpose. nih.gov

Acceptor Materials in Organic Solar Cells (OSCs): In bulk heterojunction solar cells, an electron-acceptor (n-type) material is paired with an electron-donor (p-type) material. The polymer's predicted electronic properties would make it a potential acceptor component.

Luminescent Materials: Pyridine-containing structures are often components of luminescent coordination polymers and organic complexes. researchgate.netrsc.orgmdpi.com While the polymer itself may have intrinsic emissive properties, the pyridine-carboxylate unit can also be used as a ligand to coordinate with emissive metal ions like Europium(III) or Iridium(III), creating phosphorescent materials for OLEDs. rsc.org

The methyl ester group provides additional functionality. It enhances the solubility of the monomer and the resulting polymer in organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing used in the fabrication of large-area electronic devices. Furthermore, the ester can be chemically modified after polymerization (post-functionalization) to fine-tune the polymer's properties or to attach other functional groups. acs.org

Table 2: Predicted Properties and Applications in Optoelectronics

This interactive table summarizes the projected properties and uses of polymers derived from this compound.

| Property | Reason | Potential Application |

| Good Electron Mobility | The electron-deficient nature of the pyridine ring lowers the LUMO energy level. rsc.org | Electron Transport Layer (ETL) in OLEDs and Perovskite Solar Cells. nih.govrsc.org |

| N-type Semiconductor Behavior | The polymer readily accepts and transports electrons. rsc.org | Acceptor material in Organic Solar Cells (OSCs). |

| Luminescence | The conjugated backbone and pyridine moiety can exhibit fluorescence or be used to chelate phosphorescent metal ions. rsc.org | Emissive layer in OLEDs. |

| Good Solubility | The presence of the methyl ester group enhances solubility in common organic solvents. | Suitable for solution-based device fabrication (e.g., printing). |

| High Thermal Stability | The rigid aromatic structure of the polymer backbone. nih.gov | Increased operational lifetime and stability of electronic devices. |

Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FTIR and Raman techniques, is fundamental for identifying the functional groups and characterizing the molecular vibrations of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be used to identify characteristic vibrational modes. For Methyl 5-chloropyridine-2-carboxylate, key absorptions would be expected for the carbonyl (C=O) stretch of the ester group, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations, aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring, and the C-Cl stretching mode. However, no experimental FTIR spectra for this specific compound were found.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The pyridine ring vibrations would be expected to produce strong Raman signals. As with FTIR, no specific Raman spectral data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the proton and carbon frameworks.

¹H NMR for Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the three protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts and coupling constants of the aromatic protons would provide definitive information about their relative positions on the substituted pyridine ring. No citable ¹H NMR data has been published.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the chemical environment of each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the pyridine ring. This data is crucial for confirming the carbon skeleton of the compound, but specific experimental data is unavailable.

Advanced NMR Techniques (e.g., 2D NMR)

Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be employed to establish connectivity between protons and carbons, confirming the assignment of signals from 1D NMR spectra. There is no indication in the available literature that such studies have been published for this compound.

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry is a fundamental tool in the analysis of this compound, providing critical information about its molecular weight and structural features through fragmentation analysis. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+) which can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the confident determination of its elemental formula. For this compound, the molecular formula is C₇H₆ClNO₂. nih.gov HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, distinguishing it from other compounds that may have the same nominal mass. This high degree of accuracy is crucial for unequivocally confirming the compound's identity in research and synthesis.

Table 1: Expected HRMS Data for this compound

| Formula | Species | Mass Type | Calculated m/z |

|---|---|---|---|

| C₇H₆ClNO₂ | [M+H]⁺ | Monoisotopic | 172.0114 |

This table represents theoretical values calculated from the molecular formula. Experimental values would be expected to align closely with these figures.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique used to assess the purity of this compound samples. The process involves passing the sample through a liquid chromatograph to separate the main compound from any impurities, starting materials, or byproducts. The separated components then enter the mass spectrometer for detection and identification.

In a typical LC/MS analysis, a primary peak corresponding to the mass of the target compound would be observed in the chromatogram, with its identity confirmed by the associated mass spectrum. The fragmentation pattern observed can provide further structural verification. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgmiamioh.edu For this specific molecule, cleavage could result in characteristic fragments that help confirm the structure of the pyridine ring and the position of its substituents.

Table 2: Potential Mass Spectral Fragments for this compound

| Fragment Ion | Formula | Description |

|---|---|---|

| [M - CH₃]⁺ | C₆H₃ClNO₂ | Loss of the methyl radical from the ester group |

| [M - OCH₃]⁺ | C₆H₃ClNO | Loss of the methoxy (B1213986) radical, forming an acylium ion |

This table outlines plausible fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is essential for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction provides an unambiguous determination of a molecule's structure. nih.govresearchgate.net To perform this analysis, a high-quality single crystal of this compound must first be grown, often through methods like slow evaporation of a saturated solution. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a complete three-dimensional model of the atomic arrangement.

While a specific crystal structure for this compound is not publicly available in the search results, analysis of a related compound, Methyl 5-bromo-2-chloropyridine-3-carboxylate, demonstrates the type of detailed information that can be obtained. nih.gov Such an analysis reveals precise cell parameters, space group, and the arrangement of molecules within the crystal lattice. nih.gov

Table 3: Example of Single-Crystal X-ray Diffraction Data (for the related compound Methyl 5-bromo-2-chloropyridine-3-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.978 (2) |

| b (Å) | 8.153 (3) |

| c (Å) | 14.040 (2) |

| α (°) | 96.89 (2) |

| β (°) | 96.20 (3) |

| γ (°) | 100.70 (2) |

| Volume (ų) | 440.2 (3) |

Data from a study on a structurally similar compound illustrates the outputs of a single-crystal X-ray diffraction experiment. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze a bulk sample consisting of many small crystals (a powder). It serves as a valuable tool for confirming the crystalline purity and phase identity of the synthesized material. researchgate.net The resulting diffractogram, which plots intensity versus the diffraction angle (2θ), acts as a unique fingerprint for a specific crystalline solid.

In a research setting, the experimental PXRD pattern of a newly synthesized batch of this compound would be compared against a simulated pattern generated from its single-crystal X-ray diffraction data (if available). researchgate.net A match between the experimental and simulated patterns confirms that the bulk sample has the same crystal structure and is free from crystalline impurities or different polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing conjugated systems, such as the pyridine ring in this compound. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic pyridine ring. The presence of the chlorine atom and the methyl carboxylate group as substituents on the ring will influence the position and intensity of these absorption maxima (λmax). These groups can act as auxochromes, causing shifts in the absorption wavelengths compared to unsubstituted pyridine. Analysis of the spectrum, often conducted in a solvent such as DMSO or methanol (B129727), helps to confirm the presence of the conjugated electronic system within the molecule. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 5-bromo-2-chloropyridine-3-carboxylate |

Electronic Transitions and Optical Properties

Studies on related pyridine derivatives offer insights into the electronic transitions and optical properties of this compound. For instance, the investigation of 2-chloro-5-nitropyridine, which shares a similar chloropyridine core, involved the analysis of its electronic spectrum. researchgate.net The examination of such compounds helps in understanding the transitions between molecular orbitals, which are fundamental to a molecule's interaction with light. These transitions are influenced by the presence of chromophores, such as the pyridine ring and its substituents, which absorb light at specific wavelengths.

Band Gap Calculations

The experimental and theoretical optical band gap energies have been determined for related metal complexes containing pyridine-2-carboxylic acid derivatives. For a specific complex, these values were found to be 4.26 eV and 4.67 eV, respectively. researchgate.net The band gap is a critical parameter that defines the electronic conductivity of a material and is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations are instrumental in predicting the chemical reactivity and kinetic stability of the molecule.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide a theoretical framework to understand the intricate details of molecular structure and reactivity.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and electronic properties of chemical compounds. For molecules similar to this compound, such as 2-chloro-5-nitropyridine, DFT calculations have been employed using basis sets like 6-31+G(d,p) and 6-311++G(d,p) to determine structural parameters and spectroscopic data. researchgate.net These calculations provide optimized geometries and help in understanding the distribution of electrons within the molecule, which is key to its reactivity.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and a protein at the atomic level. For instance, docking simulations have been performed on 2-chloro-pyridine derivatives to determine their probable binding models within the active sites of biological targets like telomerase. nih.gov In other studies, the binding energy for interactions between ligands and receptors, such as the SARS-CoV-2 main protease, is determined using molecular docking to evaluate potential inhibitory activity. nih.gov These simulations are crucial in the field of drug discovery for identifying potential therapeutic agents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential, typically associated with lone pairs of electrons and π-systems, and regions of positive potential, usually found around atomic nuclei. For example, in the analysis of 2-chloro-5-nitropyridine, the MEP map indicates that the most negative region is the preferred site for electrophilic attack, while the most positive region is susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is instrumental in understanding molecular recognition and the nature of intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, offering insights into the electronic behavior of molecules. This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are paramount in determining a molecule's reactivity, electronic transitions, and kinetic stability.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level suggests a greater propensity for the molecule to donate electrons to an appropriate acceptor molecule. Conversely, the LUMO is the innermost orbital devoid of electrons and functions as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of higher chemical reactivity and a greater ease of electronic excitation.

For a molecule like this compound, the distribution and energies of the HOMO and LUMO would be influenced by the electronic effects of its constituent parts: the pyridine ring, the chloro substituent, and the methyl carboxylate group. The electronegative chlorine atom and the electron-withdrawing carboxylate group would be expected to lower the energy levels of both the HOMO and LUMO. The precise energies and the nature of the HOMO-LUMO gap would necessitate specific computational studies, such as those employing Density Functional Theory (DFT).

Detailed research findings from such computational analyses would provide specific energy values for the HOMO, LUMO, and the energy gap, which are essential for a quantitative understanding of the molecule's reactivity. These studies would also map the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on a specific published study for this exact compound, as such data is not currently available in the public domain.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Biological Activity and Structure Activity Relationship Sar Studies

Antimycobacterial Activity Investigations

Derivatives of Methyl 5-chloropyridine-2-carboxylate have demonstrated notable potential as antimycobacterial agents. These investigations are crucial in the ongoing search for new treatments for tuberculosis, a persistent global health issue.

Minimum Inhibitory Concentration (MIC) Determinations

The in vitro antimycobacterial activity of various derivatives is a key area of study. The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

In one study, a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea (B33335), and thiourea (B124793) derivatives were synthesized from a precursor related to this compound. nih.gov These compounds were tested against Mycobacterium tuberculosis, with several exhibiting significant MIC values. nih.gov

Table 1: MIC of Selected Diamino Phenyl Chloropicolinate Derivatives against M. tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| Derivative 1 | 1.56 |

| Derivative 2 | 3.13 |

| Derivative 3 | 6.25 |

| Isoniazid (Control) | 0.1 |

| Rifampicin (Control) | 0.2 |

This table is for illustrative purposes and represents a selection of findings from the cited research.

Targeting Mycobacterium tuberculosis

The primary target of these antimycobacterial studies is Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has focused on designing and synthesizing novel compounds derived from chloropicolinate structures to act as potent inhibitors of this bacterium. nih.gov The goal is to develop new scaffolds that can overcome the growing issue of drug-resistant tuberculosis strains. nih.gov

Nutrient Starvation Model Studies

To further evaluate the potential of these compounds, researchers have employed a nutrient starvation model. This model simulates the conditions that M. tuberculosis encounters within the host, providing a more clinically relevant assessment of a drug's efficacy. Several of the synthesized chloropicolinate derivatives demonstrated the ability to control bacterial spread within this model, suggesting their potential for effectiveness in a host environment. nih.gov

Enzyme Inhibition Studies

Beyond its antimycobacterial properties, the broader chemical class to which this compound belongs has been investigated for its effects on key enzymes in the nervous system.

Inhibition of Dopamine (B1211576) β-hydroxylase

Dopamine β-hydroxylase (DBH) is a critical enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). Inhibition of this enzyme can alter the balance of these neurotransmitters. While direct studies on this compound are limited in the provided results, the inhibition of DBH by related compounds highlights a potential area of biological activity. For instance, inhibitors of DBH have been explored for their therapeutic potential in treating conditions like cocaine abuse. nih.gov The mechanism of action for some inhibitors involves interacting with the reduced form of the enzyme. nih.gov

Modulation of Neurotransmitter Levels

By inhibiting dopamine β-hydroxylase, compounds can lead to a decrease in norepinephrine levels and a subsequent increase in dopamine levels. nih.gov This modulation of neurotransmitter levels is the basis for the therapeutic interest in DBH inhibitors. Such changes can influence various physiological and psychological processes, and research in this area aims to understand how these alterations can be harnessed for therapeutic benefit. nih.gov

Pharmacological Applications and Potential Drug Development

This compound has been a subject of interest in the development of new therapeutic agents due to its unique chemical structure.

Antihypertensive Effects

While direct studies on the antihypertensive effects of this compound are not extensively documented in the provided search results, the broader class of pyridine (B92270) carboxylic acid derivatives has shown promise in this area. For instance, a related compound, 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester, has been evaluated for its acute antihypertensive effects. nih.gov This new generation calcium antagonist demonstrated the ability to lower blood pressure in conscious spontaneously hypertensive rats and renal hypertensive rats when administered orally. nih.gov The activity of such compounds suggests that the pyridine carboxylic acid scaffold could be a valuable pharmacophore for designing new antihypertensive agents. Further investigation into this compound and its analogues is warranted to determine their specific potential in cardiovascular therapy.

Precursor for Lipid-Soluble Applications

The ester functional group in this compound plays a crucial role in its physicochemical properties, making it a suitable precursor for applications requiring enhanced lipid solubility. Esters are generally less polar and more lipid-soluble than their corresponding carboxylic acids. quizlet.compressbooks.pub This increased lipophilicity can facilitate the transport of a molecule across biological membranes, a critical factor in drug design for improving oral bioavailability and tissue penetration. By serving as a more lipid-soluble prodrug, the ester can be metabolized in vivo to the active carboxylic acid form, allowing for targeted drug delivery and improved pharmacokinetic profiles.

Role in Cholesterol Transport and HDL Level Increase

The regulation of cholesterol transport and the enhancement of high-density lipoprotein (HDL) levels are key strategies in the prevention and treatment of cardiovascular diseases. HDL facilitates reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. nih.govnih.gov This process is mediated by transporters such as ABCA1, which promotes the efflux of cholesterol from cells to HDL particles. nih.gov While there is no direct evidence from the provided search results linking this compound to cholesterol transport, compounds that can modulate the activity of proteins involved in this pathway are of significant therapeutic interest. The structural features of this compound could serve as a starting point for the design of novel molecules aimed at increasing HDL functionality and promoting cardiovascular health. nih.gov

Structure-Activity Relationship (SAR) Analyses

Impact of Ester Group (vs. Carboxylic Acid and Amide) on Activity and Polarity

The nature of the functional group at the 2-position of the pyridine ring significantly influences the molecule's properties and biological activity. The ester, carboxylic acid, and amide derivatives exhibit distinct characteristics.

Esters, like this compound, are less polar than carboxylic acids because they lack the acidic hydrogen and cannot act as hydrogen bond donors. pressbooks.pub This results in lower boiling points and different solubility profiles compared to carboxylic acids. quizlet.com Amides are generally the most stable and least reactive among these derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org This stability can be advantageous for developing drugs with longer half-lives.

The following table summarizes the key differences between these functional groups:

| Functional Group | Polarity | Hydrogen Bonding | Reactivity | General Biological Impact |

| Ester (-COOR) | Intermediate | Acceptor only | More reactive than amides | Can act as a prodrug, improving lipid solubility. |

| Carboxylic Acid (-COOH) | High | Donor and Acceptor | More reactive than esters | Can form salts, is often the active form of a drug. |

| Amide (-CONH2) | High | Donor and Acceptor | Least reactive | Provides metabolic stability. |

Influence of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the pyridine ring can dramatically alter the biological efficacy of the compound. A study on related chloropicolinate amides designed as inhibitors for Mycobacterium tuberculosis demonstrated that the introduction of electronegative substituents on an attached phenyl ring increased the anti-TB activity. nih.gov This was attributed to an increase in the hydrophilicity and polarity of the molecule. nih.gov

This principle can be applied to this compound. Modifying the chlorine atom at the 5-position or introducing other substituents on the pyridine ring could lead to analogues with improved activity, selectivity, or pharmacokinetic properties. For example, replacing the chlorine with other halogens or with electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule and its interaction with biological targets. These modifications could lead to the development of more potent therapeutic agents for various diseases. nih.gov

Computational SAR Modeling

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in understanding how the chemical structure of pyridine derivatives correlates with their biological activity. These models use statistical methods to relate physicochemical properties of molecules to their observed activities, thereby guiding the design of new compounds with enhanced potency and selectivity.

Although no specific QSAR models for this compound were found, numerous studies on related pyridine derivatives have established key structural determinants for activity. For instance, research on various pyridine and bipyridine derivatives has demonstrated that molecular descriptors such as electronic properties (e.g., Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies), lipophilicity (ClogP), and steric parameters are crucial in predicting biological outcomes. nih.govchemrevlett.com

A study on pyridine-substituted pyrimidines as Mer kinase inhibitors developed a 3D-QSAR model that successfully predicted the inhibitory activity of the compounds. nih.gov The model highlighted the importance of the spatial arrangement of substituents on the pyridine ring for effective binding to the target enzyme. nih.gov Similarly, QSAR studies on other pyridine derivatives have been employed to predict activities ranging from anticancer to antimicrobial effects. chemrevlett.comnih.gov These models often reveal that the position and nature of substituents on the pyridine ring significantly influence the compound's interaction with biological targets. chemrevlett.commdpi.com For example, in a series of pyridine derivatives studied for anticancer activity, the presence of bulky and electronegative substituents was found to be closely related to strong cytotoxicity. mdpi.com

The general principles derived from these QSAR studies on related pyridine compounds can be cautiously extrapolated to hypothesize the SAR of this compound. The chlorine atom at the 5-position and the methyl carboxylate group at the 2-position are expected to significantly influence its electronic distribution, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological macromolecules. nih.gov

Table 1: Key Parameters in QSAR Models for Pyridine Derivatives

| Parameter | Description | Relevance to Biological Activity |

| Electronic Properties (HOMO/LUMO) | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Influences the molecule's ability to participate in charge-transfer interactions with biological targets. nih.gov |

| Lipophilicity (ClogP) | A measure of a compound's hydrophobicity. | Affects membrane permeability and distribution within biological systems. nih.gov |

| Steric Parameters (e.g., Molar Refractivity) | Relates to the volume occupied by a molecule or its substituents. | Determines the fit of the molecule into the binding site of a target protein. |

| Topological Descriptors | Numerical values that describe the atomic connectivity in a molecule. | Can correlate with various biological activities by capturing aspects of molecular size and shape. |

This table is a generalized representation based on various QSAR studies of pyridine derivatives and is not specific to this compound.

Cytotoxicity Assessments

Research on simple chloropyridines has shown that the position of the chlorine atom on the pyridine ring can dramatically affect cytotoxicity. For example, one study found that 3-chloropyridine (B48278) exhibited dose-dependent cytotoxicity towards V(3) cells, whereas 2-chloropyridine (B119429) was non-cytotoxic in the same dose range. nih.gov This highlights the nuanced role of substituent positioning in determining the toxicological properties of these compounds.